4-[(E)-[4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenol
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Overview
Description
4-[(E)-[4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenol is an organic compound that belongs to the class of thiazoles This compound is characterized by the presence of a thiazole ring, a phenol group, and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Iminomethyl Group: The iminomethyl group is formed through a condensation reaction between the thiazole derivative and an aldehyde.
Final Coupling: The final step involves coupling the iminomethyl-thiazole derivative with phenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iminomethyl group can be reduced to form amines.
Substitution: The fluorinated aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorinated aromatic ring.
Scientific Research Applications
4-[(E)-[4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-[4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-2-methylphenol
- 4-fluoro-2-methylthiazole
- 4-(2-fluoro-5-methylphenyl)thiazole
Uniqueness
4-[(E)-[4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenol is unique due to its combination of a fluorinated aromatic ring, a thiazole ring, and an iminomethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H13FN2OS |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[(E)-[4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C17H13FN2OS/c1-11-2-7-15(18)14(8-11)16-10-22-17(20-16)19-9-12-3-5-13(21)6-4-12/h2-10,21H,1H3/b19-9+ |
InChI Key |
LJOMTYSXSQIMMA-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)C2=CSC(=N2)/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CSC(=N2)N=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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